molecular formula C17H22N2O3 B6922705 N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B6922705
M. Wt: 302.37 g/mol
InChI Key: BOFKFHBURQDDLW-UHFFFAOYSA-N
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Description

N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide: is a synthetic organic compound that features a benzamide core linked to a pyrrolidinone and an oxetane moiety

Properties

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(11-22-12-17)10-18-16(21)14-5-2-4-13(8-14)9-19-7-3-6-15(19)20/h2,4-5,8H,3,6-7,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFKFHBURQDDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC(=O)C2=CC=CC(=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: Synthesis of 3-methyloxetan-3-ylmethanol: This involves the reaction of 3-methyloxetan-3-ylmethanol with a suitable base to form the oxetane ring.

    Step 2: Formation of 2-oxopyrrolidin-1-ylmethyl chloride: This can be achieved by reacting 2-oxopyrrolidinone with thionyl chloride.

    Step 3: Coupling Reaction: The final step involves the coupling of 3-methyloxetan-3-ylmethanol with 2-oxopyrrolidin-1-ylmethyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods: The industrial production of N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane and pyrrolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products may include oxidized derivatives of the oxetane and pyrrolidinone rings.

    Reduction: Reduced forms of the pyrrolidinone ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases. Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane and pyrrolidinone moieties may play a role in binding to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

  • **N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]pyridine
  • **N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]aniline

Uniqueness: N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

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